![molecular formula C17H14N2O4S B5811892 O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)
O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate
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Overview
Description
O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate, commonly known as BMOXT, is a compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. BMOXT belongs to the family of thiocarbonates and is widely used in scientific research for its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of BMOXT is not fully understood. However, it has been proposed that BMOXT exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes. BMOXT has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Additionally, BMOXT has been found to inhibit the activity of β-glucan synthase, an enzyme that is essential for the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
BMOXT has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have minimal cytotoxicity towards normal human cells, indicating its potential as a safe and effective therapeutic agent. BMOXT has also been found to exhibit good stability and solubility, making it an ideal candidate for drug development.
Advantages and Limitations for Lab Experiments
The advantages of using BMOXT in lab experiments include its low toxicity, good stability, and solubility, as well as its potential therapeutic applications. However, the limitations of using BMOXT include its relatively low yield and the need for column chromatography to increase the purity of the final product.
Future Directions
There are several future directions for the research and development of BMOXT. One potential direction is the optimization of the synthesis method to increase the yield and purity of the final product. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of BMOXT in animal models. Furthermore, the potential of BMOXT as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections, should be further explored. Finally, the development of BMOXT-based drug delivery systems could enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion:
In conclusion, BMOXT is a promising compound that has potential therapeutic applications in the treatment of cancer, fungal infections, and bacterial infections. Its low toxicity, good stability, and solubility make it an ideal candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its pharmacokinetics and pharmacodynamics in animal models. The optimization of the synthesis method and the development of BMOXT-based drug delivery systems could enhance its therapeutic efficacy and reduce its potential side effects.
Synthesis Methods
The synthesis of BMOXT involves the reaction of 4-methoxyphenylhydrazine with ethyl chloroformate to form 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. This intermediate is then reacted with benzyl isothiocyanate to form BMOXT. The overall yield of this synthesis method is around 60%, and the purity of the final product can be increased using column chromatography.
Scientific Research Applications
BMOXT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. BMOXT has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Moreover, BMOXT has been found to inhibit the growth of Candida albicans, a common fungal pathogen, and Staphylococcus aureus, a common bacterial pathogen.
properties
IUPAC Name |
benzyl [5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-21-14-9-7-13(8-10-14)15-18-19-16(23-15)24-17(20)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDCBKXGNKSAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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